Ceftibuten

概要

説明

Ceftibuten is a third-generation cephalosporin antibiotic that is orally administered . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .

Synthesis Analysis

The synthesis of Ceftibuten involves adding cefaclor nucleus, methyltetrahydrofuran, and magnesium powder into a reactor . The reaction continues until the magnesium powder disappears . Afterward, a certain quantity of distilled water is added, stirred, and left for layering . The organic layer is separated out and dried using anhydrous magnesium sulfate . After filtering, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the mixture is reacted at a certain temperature for a certain time . After the reaction ends, the weak basic ion exchange resin is filtered out . Finally, the mixture is hydrolyzed to obtain the target product, Ceftibuten .

Molecular Structure Analysis

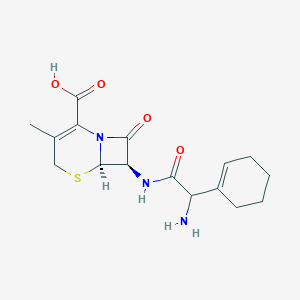

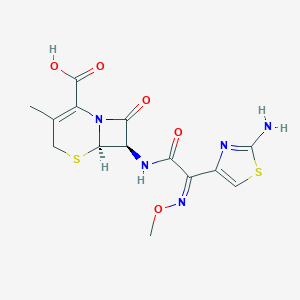

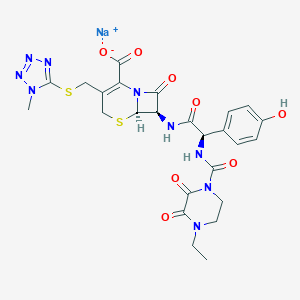

Ceftibuten has the systematic name (6R,7R)-7-{[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]-oct-2-ene-2-carboxylic acid . It occurs as zwitterions with proton transfer from the carboxylate group adjacent to the β-lactam ring to the N atom of the thiazole ring . The β-lactam ring in anhydrous Ceftibuten is almost planar, but the equivalent grouping in hydrated Ceftibuten is slightly buckled .

Chemical Reactions Analysis

Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to inhibition of cell-wall synthesis . About 10% of Ceftibuten is converted to the trans-isomer, which is approximately 1/8 as antimicrobially potent as the cis-isomer .

Physical And Chemical Properties Analysis

Ceftibuten has a molecular formula of C15H14N4O6S2 . Its average mass is 410.425 Da, and its monoisotopic mass is 410.035461 Da .

科学的研究の応用

Pharmacodynamics in Infection Models

Ceftibuten has been studied for its pharmacodynamic properties in a neutropenic murine thigh infection model. This research helps understand how the drug behaves in the presence of an infection, particularly its interaction with the pathogen and the host’s immune response .

Urinary Tract Infections (UTIs)

Due to its high urine concentrations, Ceftibuten is particularly useful in treating UTIs. Studies have focused on its efficacy and optimal dosing to maximize therapeutic outcomes while minimizing resistance .

Combination with β-Lactamase Inhibitors

Research has explored pairing Ceftibuten with β-lactamase inhibitors like QPX7728, ETX0282, and VNRX7145 to expand its antimicrobial activity against ESBL-producing uropathogens. This combination aims to overcome resistance mechanisms and enhance the drug’s effectiveness .

Antimicrobial Activity

Ceftibuten’s antimicrobial activity is another area of research interest, especially in the context of multi-drug resistant organisms. Studies are investigating how Ceftibuten can be used effectively against such pathogens .

作用機序

Target of Action

Ceftibuten, a third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall . It binds to essential proteins in the bacterial cell wall, which are crucial for maintaining the structural integrity of the bacteria .

Mode of Action

Ceftibuten exerts its bactericidal action by binding to these essential target proteins of the bacterial cell wall . This binding inhibits the synthesis of the cell wall, disrupting the bacterial cell’s structure and function .

Biochemical Pathways

The primary biochemical pathway affected by Ceftibuten is the synthesis of the bacterial cell wall. By inhibiting this process, Ceftibuten prevents the bacteria from maintaining their structural integrity, leading to cell death .

Pharmacokinetics

Ceftibuten is rapidly absorbed after oral administration . In a study involving healthy volunteers, the pharmacokinetic parameters following a single oral administration of 400 mg of Ceftibuten were as follows: The area under the curve (AUC) from 0–9 h was 86.6 ± 12.7 μg h/mL, the maximum concentration (Cmax) was 18.4 ± 1.5 μg/mL, the time to reach maximum concentration (Tmax) was 2.63 ± 0.83 h, and the half-life (T1/2) was 2.65 ± 0.41 h .

Result of Action

The result of Ceftibuten’s action is the death of the bacterial cells. By inhibiting cell wall synthesis, the structural integrity of the bacterial cells is compromised, leading to cell lysis and death .

Action Environment

The efficacy and stability of Ceftibuten can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can affect the action of Ceftibuten . .

Safety and Hazards

Ceftibuten should be handled with care to avoid contact with skin and eyes . It is advised to avoid breathing mist, gas, or vapors . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .

将来の方向性

Despite its long-time commercial availability, renewed interest in Ceftibuten for multi-drug-resistant urinary tract infections (UTIs) has emerged . Studies are underway investigating oral administration of Ceftibuten co-administered with a β-lactamase inhibitor as an alternative to hospitalization for complicated UTIs .

特性

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJFKXSSGBWRBZ-BJCIPQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045925 | |

| Record name | Ceftibuten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceftibuten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.05e-02 g/L | |

| Record name | Ceftibuten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to inhibition of cell-wall synthesis. | |

| Record name | Ceftibuten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

97519-39-6 | |

| Record name | Ceftibuten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftibuten [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftibuten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ceftibuten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ceftibuten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97519-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTIBUTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceftibuten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ceftibuten, and how does it exert its antibacterial effect?

A1: Like other β-lactam antibiotics, ceftibuten targets penicillin-binding proteins (PBPs), essential enzymes responsible for peptidoglycan synthesis in bacterial cell walls. [] By binding to these PBPs, ceftibuten disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death. []

Q2: Does the structure of ceftibuten provide any advantages in terms of its activity against β-lactamases?

A2: Yes, the carboxyethilidine moiety at position 7 of the β-acyl side chain in ceftibuten's structure contributes to its improved stability against hydrolysis by several β-lactamases. [] This stability is particularly notable against typical β-lactamases produced by respiratory or urogenital tract pathogens. []

Q3: Has ceftibuten been investigated for its activity against multidrug-resistant (MDR) Enterobacterales?

A3: Yes, research has focused on ceftibuten's activity against MDR Enterobacterales, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. [] Studies demonstrate that ceftibuten, when combined with the β-lactamase inhibitor ledaborbactam, effectively inhibits MDR isolates, including those expressing ESBLs, KPCs, and OXA-48-like carbapenemases. [, , ]

Q4: Does ceftibuten demonstrate bactericidal activity against susceptible pathogens?

A4: Yes, in vitro studies confirm the bactericidal activity of ceftibuten against susceptible Gram-negative aerobes and streptococci. [] Ceftibuten rapidly eliminates most Enterobacteriaceae, Haemophilus, Moraxella, and Streptococcus species within 2 h of exposure. []

Q5: How is ceftibuten absorbed and eliminated from the body?

A5: Ceftibuten is rapidly and almost completely absorbed from the gastrointestinal tract. [] It is primarily eliminated renally as unchanged drug, with a half-life slightly longer than 2 hours. []

Q6: What is the impact of food on ceftibuten absorption?

A6: Although not mentioned in the provided abstracts, food may affect the absorption of certain medications. It is crucial to consult the prescribing information for ceftibuten or consult a healthcare professional for specific guidance on food interactions.

Q7: Are there any known drug interactions with ceftibuten?

A7: While not explicitly detailed in the abstracts, potential drug interactions may exist. For detailed information regarding specific drug interactions with ceftibuten, it is essential to refer to the prescribing information or consult a healthcare professional.

Q8: What in vitro and in vivo models have been used to evaluate the efficacy of ceftibuten?

A9: Ceftibuten's efficacy has been extensively studied in various in vitro and in vivo models. Cell-based assays have been employed to assess its bactericidal activity and interaction with β-lactamases. [, ] Animal models, particularly the neutropenic murine thigh infection model, have been utilized to characterize its pharmacokinetic/pharmacodynamic profile and efficacy against ESBL-producing Enterobacterales. []

Q9: How effective is ceftibuten in treating respiratory tract infections?

A10: Ceftibuten has demonstrated efficacy in treating various respiratory tract infections. Studies show its effectiveness against common respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. [, , , ] Furthermore, ceftibuten exhibits good penetration into respiratory tissues and fluids, supporting its use in both upper and lower respiratory tract infections. []

Q10: What are the potential mechanisms of resistance to ceftibuten?

A12: Resistance to ceftibuten can arise from various mechanisms, primarily the production of β-lactamases, particularly ESBLs and carbapenemases. [] Modifications in PBPs, reduced permeability of bacterial outer membranes, and active efflux of the drug can also contribute to resistance. []

Q11: What is the significance of developing novel combinations like ceftibuten/ledaborbactam in the context of rising antimicrobial resistance?

A13: The emergence of MDR Enterobacterales, particularly those producing ESBLs and carbapenemases, poses a significant threat to global health. [] Developing novel combinations like ceftibuten/ledaborbactam is crucial in combating these resistant pathogens. [, , ] Such combinations, especially those administered orally, offer a promising strategy for treating complicated infections while sparing the use of last-resort antibiotics like carbapenems. [, ]

Q12: What is the role of ongoing surveillance programs in guiding the development and use of ceftibuten and other antibiotics?

A14: Ongoing surveillance programs like the ATLAS Global Surveillance Program play a crucial role in monitoring the prevalence and emergence of antimicrobial resistance. [] By tracking resistance patterns, these programs provide valuable data to guide the development of novel antibiotics and inform appropriate prescribing practices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)